2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Biphenyl building block Halogen substitution Physicochemical property differentiation

For SAR campaigns requiring precise spatial arrangement of chloro and methylsulfonyl groups, 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS 1261913-06-7) offers a unique bifunctional scaffold. • Ortho-Cl enables Pd-catalyzed cross-coupling diversification. • Meta-MeSO2 modulates electronic and steric properties. • Carboxylic acid provides a conjugation handle. Available in ≥95% purity with worldwide shipping.

Molecular Formula C14H11ClO4S
Molecular Weight 310.748
CAS No. 1261913-06-7
Cat. No. B595906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid
CAS1261913-06-7
Molecular FormulaC14H11ClO4S
Molecular Weight310.748
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
InChIKeyIOCTYFOBLDXQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Overview


2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid (CAS 1261913-06-7, C₁₄H₁₁ClO₄S, MW 310.75) is a biphenyl carboxylic acid derivative substituted with a 2-chloro group and a 3′-methylsulfonyl group [1]. Its core structure combines a halogenated benzoic acid moiety with a methylsulfonyl-substituted biphenyl, yielding a compound with distinct electronic and steric properties relative to unsubstituted or differently substituted analogs . It is commercially available from multiple suppliers as a research-grade building block with typical purity specifications of 95% .

2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Interchange Limitations


Substitution within the biphenyl carboxylic acid class profoundly alters physicochemical properties such as solubility, pKa, and lipophilicity (logP) . Generic substitution of 2-chloro-4-(3-methylsulfonylphenyl)benzoic acid with a positional isomer or an unsubstituted analog is not chemically equivalent due to the unique ortho-chloro substitution on the benzoic acid ring and the meta-methylsulfonyl group on the distal phenyl ring [1]. These substituents introduce specific steric hindrance, alter electronic distribution across the biphenyl core, and confer distinct hydrogen-bonding capacities relative to analogs lacking the chloro group or bearing the methylsulfonyl group at alternative positions . In synthesis and procurement, these differences translate to variations in coupling efficiency, metabolic stability of derived compounds, and target-binding affinity that cannot be predicted or compensated for by simple analog replacement.

2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Differentiation Evidence


Chlorine Substitution vs Non-Chlorinated Analogs

The target compound bears a chlorine atom at the 2-position of the benzoic acid ring, which distinguishes it from non-chlorinated methylsulfonyl biphenyl carboxylic acid analogs such as 4′-(methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid (CAS 16734-98-8) [1]. This substitution results in a measurable molecular weight difference of 34.44 g/mol (310.75 vs 276.31 g/mol) and introduces distinct electronic and steric features that affect reactivity in cross-coupling and condensation reactions .

Biphenyl building block Halogen substitution Physicochemical property differentiation

Carboxylic Acid Positional Isomerism

The carboxylic acid group in the target compound is positioned para to the biphenyl linkage on the chlorinated ring, distinguishing it from analogs bearing the carboxylic acid at alternative positions, such as 2′-(methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid (CAS 1194374-30-5) . This positional isomerism alters the geometry of the molecule and the orientation of the carboxylic acid relative to the methylsulfonyl group, which can influence binding interactions and reaction outcomes in scaffold-based synthesis .

Positional isomer differentiation Biphenyl carboxylic acid Structural specificity

Methylsulfonyl Substituent Position

The methylsulfonyl group in the target compound is located at the 3′-position of the distal phenyl ring, in contrast to the 4′-position found in more commonly available analogs such as 4′-(methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid [1]. This meta substitution pattern alters the electronic distribution across the biphenyl system and modifies the compound‘s dipole moment and hydrogen-bonding geometry relative to para-substituted analogs . While direct comparative bioactivity data are absent, the positional difference is a quantifiable structural distinction with implications for molecular recognition and synthetic utility.

Sulfonyl positional isomerism Electronic effects Biphenyl scaffold differentiation

Hydrogen-Bond Donor/Acceptor Profile

The carboxylic acid moiety provides one hydrogen-bond donor and two hydrogen-bond acceptor sites, distinguishing the target compound from methylsulfonyl biphenyl analogs that lack a carboxylic acid, such as 2-(methylsulfonyl)-1,1′-biphenyl (CAS 104085-97-4) . The presence of the carboxylic acid substantially alters solubility, pKa (carboxylic acid pKa typically ~4-5), and capacity for ionic interactions .

Hydrogen bonding Solubility Pharmacophore differentiation

2-Chloro-4-(3-methylsulfonylphenyl)benzoic Acid Application Scenarios


Scaffold Synthesis via Ortho-Chloro Handle

The ortho-chloro group provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution . This enables diversification of the biphenyl scaffold beyond what is achievable with non-chlorinated methylsulfonyl biphenyl carboxylic acids. Procurement of this specific compound is warranted when the synthetic route requires a chlorine atom as a latent functional group or as a modulator of electronic properties .

Medicinal Chemistry Meta-Methylsulfonyl Scaffolds

Compounds containing meta-substituted methylsulfonyl biphenyl carboxylic acid motifs appear in patent literature as scaffolds for various therapeutic targets . The specific 3′-methylsulfonyl-2-chloro-4-carboxylic acid substitution pattern represents a unique chemotype distinct from the more common para-methylsulfonyl analogs. This compound is suitable for hit-to-lead optimization and structure-activity relationship (SAR) studies where the precise spatial arrangement of the methylsulfonyl and carboxylic acid groups is critical .

Physicochemical Optimization in Drug Discovery

The combination of chloro, methylsulfonyl, and carboxylic acid groups confers a calculated lipophilicity (ClogP) and topological polar surface area (TPSA) distinct from unsubstituted or mono-substituted biphenyl carboxylic acids . This profile may be advantageous in programs targeting specific CNS penetration, solubility, or metabolic stability windows. Procurement of this compound enables direct experimental determination of these properties for SAR campaigns where modulating logD and solubility is a primary objective .

Biphenyl Building Block for Agrochemicals & Materials

Methylsulfonyl-substituted biphenyl carboxylic acids serve as intermediates in the synthesis of agrochemicals and functional materials . The chloro substituent provides an additional site for diversification, enabling the synthesis of more complex biphenyl derivatives. This compound is applicable in research settings where a bifunctional biphenyl building block (carboxylic acid for conjugation; chloro for cross-coupling) is required .

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